11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
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Overview
Description
11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound makes it an attractive candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine is a derivative of thienopyrimidine . Thienopyrimidines are known to inhibit various enzymes and pathways, particularly protein kinases (PKs) . PKs play a crucial role in controlling cell growth, differentiation, migration, and metabolism . They are often used as molecular therapeutic targets in clinical oncology due to their key roles in several signal transduction pathways, which can lead to metastasis and drug resistance .
Mode of Action
The compound interacts with its targets, primarily PKs, resulting in the inhibition of these enzymes . This inhibition disrupts the normal functioning of the PKs, thereby affecting the cellular processes they control
Biochemical Pathways
The inhibition of PKs by 8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine affects several biochemical pathways. PKs are involved in numerous cellular signaling processes, and their inhibition can disrupt these processes . This disruption can lead to a variety of downstream effects, including the potential to halt the progression of diseases such as cancer .
Result of Action
The primary result of the action of 8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine is the inhibition of PKs . This inhibition disrupts the normal functioning of these enzymes and the cellular processes they control . In the context of diseases like cancer, this disruption can potentially halt disease progression .
Biochemical Analysis
Biochemical Properties
8-Chloro-thieno[3,2-e]-1,2,4-triazolo[4,3-c]pyrimidine, like other pyrimidopyrimidines, has been found to interact with various enzymes and proteins. These interactions play a crucial role in the compound’s biochemical reactions
Cellular Effects
It is known that pyrimidopyrimidines, the class of compounds to which it belongs, have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, including inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Molecular Mechanism
It is known that pyrimidopyrimidines exert their effects at the molecular level through various mechanisms, including inhibiting protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol, which is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine . This intermediate can be further reacted with various amines to obtain the desired this compound derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions with amines can produce various amine derivatives of the compound .
Scientific Research Applications
11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine: A closely related compound with similar structural features and biological activities.
Thieno[3,2-d]pyrimidine: Another related compound with a different arrangement of the thiophene and pyrimidine rings.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine: A fused heterocyclic compound with additional nitrogen atoms in the ring system.
Uniqueness
11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene is unique due to its specific arrangement of the chloro, thieno, triazolo, and pyrimidine rings. This unique structure contributes to its distinct biological activities and makes it an attractive candidate for various scientific research applications. The presence of the chloro group also allows for further functionalization through substitution reactions, enhancing its versatility in chemical synthesis .
Properties
IUPAC Name |
11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN4S/c8-5-1-4-6-11-10-3-12(6)2-9-7(4)13-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYILOHRZXJFNIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C3=NN=CN3C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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